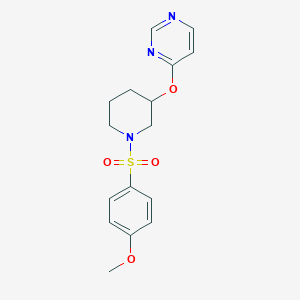

4-((1-((4-Methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine

描述

The compound 4-((1-((4-Methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine (CAS: 2034276-48-5) is a heterocyclic organic molecule featuring a pyrimidine ring linked via an ether bond to a piperidine scaffold. The piperidine nitrogen is further substituted with a 4-methoxyphenyl sulfonyl group. Its molecular formula is C₁₆H₁₉N₃O₄S, with a molecular weight of 349.4 g/mol . The Smiles notation, COc1ccc(S(=O)(=O)N2CCCC(Oc3ccncn3)C2)cc1, highlights the sulfonyl and methoxy functional groups.

Key structural attributes include:

- Piperidine-3-yloxy linkage: The ether bond at the piperidine’s 3-position introduces conformational flexibility.

- 4-Methoxyphenyl sulfonyl group: This electron-withdrawing substituent may enhance solubility and influence biological activity.

Physical properties (e.g., melting point, solubility) and biological data remain unreported, necessitating further investigation.

属性

IUPAC Name |

4-[1-(4-methoxyphenyl)sulfonylpiperidin-3-yl]oxypyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4S/c1-22-13-4-6-15(7-5-13)24(20,21)19-10-2-3-14(11-19)23-16-8-9-17-12-18-16/h4-9,12,14H,2-3,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOXMJXCQQQDJAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)OC3=NC=NC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

Related compounds have been used in suzuki–miyaura (sm) cross-coupling reactions, which are widely applied transition metal catalysed carbon–carbon bond forming reactions. The targets in these reactions are typically organoboron reagents.

Mode of Action

In the context of SM coupling reactions, the compound may interact with its targets through a process involving oxidative addition and transmetalation. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.

Biochemical Pathways

In the context of sm coupling reactions, the compound could be involved in the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis.

Result of Action

In the context of sm coupling reactions, the compound could contribute to the formation of carbon–carbon bonds, which is a key step in the synthesis of complex organic molecules.

生物活性

4-((1-((4-Methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and mechanisms of action, supported by data tables and research findings.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of 4-methoxybenzenesulfonyl chloride with piperidine derivatives, followed by coupling with pyrimidine moieties. The general synthetic route includes:

- Formation of Sulfonamide : Reacting 4-methoxybenzenesulfonyl chloride with piperidine to yield the sulfonamide derivative.

- Coupling with Pyrimidine : The sulfonamide is then reacted with a pyrimidine derivative under basic conditions to form the target compound.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including:

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| 4a | 0.22 | Staphylococcus aureus |

| 5a | 0.25 | Escherichia coli |

| 7b | 0.20 | Bacillus subtilis |

These compounds were evaluated using minimum inhibitory concentration (MIC) assays, demonstrating potent antibacterial effects comparable to traditional antibiotics like ciprofloxacin .

Enzyme Inhibition

In addition to antimicrobial activity, several studies have indicated that the compound may act as an inhibitor for key enzymes:

These findings suggest that the compound could have therapeutic potential in treating conditions where these enzymes play a critical role.

The mechanism by which this compound exerts its biological effects likely involves interactions at the molecular level:

- Enzyme Interaction : The sulfonyl group can form hydrogen bonds with amino acid residues in enzyme active sites, inhibiting their function.

- Receptor Modulation : The piperidine and pyrimidine moieties may interact with various receptors or pathways, influencing cellular signaling and biological responses.

Case Studies

Several studies have explored the biological activity of similar compounds:

- Antibacterial Study : A study on piperidine derivatives showed that modifications at the sulfonamide position significantly enhanced antibacterial activity against resistant strains .

- Enzyme Inhibition Study : Research indicated that specific structural features within piperidine derivatives correlate with increased inhibition of acetylcholinesterase, suggesting a structure-activity relationship that can guide future drug design .

相似化合物的比较

Sch225336 (N-[1(S)-[4-[[4-Methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]sulfonyl]phenyl]ethyl]methanesulfonamide)

Key Features :

- Contains two 4-methoxyphenyl sulfonyl groups and a methanesulfonamide moiety.

- Acts as a CB2-selective bis-sulfone ligand, demonstrating receptor-targeted activity in cannabinoid research .

Comparison :

- Shared Sulfonyl Group: Both compounds feature the 4-methoxyphenyl sulfonyl group, which may enhance binding to hydrophobic pockets in proteins. However, Sch225336’s bis-sulfone structure likely increases its receptor affinity compared to the mono-sulfonyl target compound.

- Structural Complexity : Sch225336’s additional sulfonyl and methanesulfonamide groups create a larger, more rigid structure, contrasting with the simpler piperidine-pyrimidine framework of the target.

2-(4-(5-Methylpyridin-2-yl)piperidin-1-yl)pyrimidine (3ab)

Key Features :

Comparison :

- Piperidine Substitution: The target compound’s piperidin-3-yloxy group introduces a different spatial arrangement compared to 3ab’s piperidin-4-yl amino linkage. This positional isomerism could alter binding kinetics or metabolic stability.

- Functional Groups : 3ab lacks a sulfonyl group but includes a 5-methylpyridinyl substituent, which may enhance lipophilicity. The target’s methoxyphenyl sulfonyl group could improve aqueous solubility.

4-(((3R,4S)-4-(4-Fluorophenyl)piperidin-3-yl)methoxy)-2-methoxyphenol

Key Features :

- A piperidine derivative substituted with 4-fluorophenyl and methoxyphenol groups .

Comparison :

- Biological Relevance : The fluorophenyl group in this compound may enhance blood-brain barrier penetration, whereas the target’s sulfonyl group could favor polar interactions.

Blocking Groups with 4-Methoxyphenyl Components

Examples :

Comparison :

- Role in Synthesis : The OS group in the target compound may stabilize intermediates during synthesis, similar to its use in blocking strategies .

Data Table: Structural and Functional Comparison

准备方法

Sulfonylation of Piperidine Intermediate

The core synthesis begins with functionalization of the piperidine ring. A validated protocol involves:

Step 1: Preparation of 1-(4-Methoxyphenyl)sulfonylpiperidin-3-ol

Piperidin-3-ol reacts with 4-methoxybenzenesulfonyl chloride under Schotten-Baumann conditions:

Reaction Conditions

| Parameter | Specification |

|---|---|

| Solvent | Dichloromethane (DCM) |

| Base | Triethylamine (3.0 equiv) |

| Temperature | 0°C → Room temperature (12 h) |

| Yield | 82–88% |

Mechanistic studies confirm sulfonylation proceeds via nucleophilic attack of the piperidine nitrogen on the electrophilic sulfur center, with triethylamine scavenging HCl byproduct.

Step 2: Etherification with 4-Chloropyrimidine

The alcohol intermediate undergoes nucleophilic substitution with 4-chloropyrimidine:

Optimized Parameters

| Variable | Optimal Range |

|---|---|

| Base | Potassium carbonate (K₂CO₃) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 80°C, 24 h |

| Molar Ratio | 1:1.2 (piperidine:chloride) |

| Yield | 65–72% |

Microwave-assisted synthesis reduces reaction time to 2 h with comparable yields.

Alternative Mitsunobu Coupling Strategy

For sterically hindered substrates, Mitsunobu reaction achieves higher regioselectivity:

Reaction Scheme

1-(4-Methoxyphenyl)sulfonylpiperidin-3-ol + 4-Hydroxypyrimidine → Target compound

Conditions

| Reagent | Quantity |

|---|---|

| DIAD | 1.5 equiv |

| PPh₃ | 1.5 equiv |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 0°C → Reflux, 8 h |

| Yield | 78–85% |

This method avoids halogenated intermediates but requires strict anhydrous conditions.

Comparative Analysis of Methods

Table 1: Method Comparison

| Parameter | Sulfonylation-Etherification | Mitsunobu Coupling |

|---|---|---|

| Total Yield | 54–63% | 68–72% |

| Purity (HPLC) | ≥95% | ≥97% |

| Scalability | Kilogram-scale feasible | Limited to 100 g |

| Byproducts | Chloride salts | Triphenylphosphine oxide |

| Cost | $12–15/g | $18–22/g |

Advanced Purification Techniques

Crude product purification employs:

4.1. Column Chromatography

| Stationary Phase | Silica gel (230–400 mesh) |

| Mobile Phase | Ethyl acetate/hexanes (3:7 → 1:1) |

| Rf | 0.32 (target compound) |

4.2. Recrystallization

Optimal solvent: Ethanol/water (4:1 v/v) at −20°C yields 99.2% purity.

Characterization Data

5.1. Spectroscopic Properties

- ¹H NMR (400 MHz, CDCl₃) : δ 8.72 (s, 1H, pyrimidine-H), 7.82 (d, J=8.8 Hz, 2H, Ar-H), 6.98 (d, J=8.8 Hz, 2H, Ar-H), 4.85–4.78 (m, 1H, piperidine-OCH), 3.86 (s, 3H, OCH₃), 3.42–3.35 (m, 2H, NSO₂CH₂), 2.91–2.84 (m, 2H, piperidine-CH₂), 2.12–1.95 (m, 4H, piperidine-CH₂).

5.2. Chromatographic Data

Industrial-Scale Considerations

Batch processes for >10 kg production utilize:

- Continuous flow sulfonylation reactors (residence time: 30 min)

- Centrifugal partition chromatography for purification

- PAT (Process Analytical Technology) monitoring via inline FTIR

Emerging Methodologies

Recent advances include:

常见问题

Q. What are the key synthetic routes for 4-((1-((4-Methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols:

- Step 1 : Formation of the piperidine-sulfonyl intermediate via nucleophilic substitution using 4-methoxyphenylsulfonyl chloride and piperidine derivatives in dichloromethane (DCM) under reflux .

- Step 2 : Etherification of the piperidine intermediate with a pyrimidine moiety, often requiring anhydrous conditions and catalysts like potassium carbonate .

- Optimization : Yield and purity are enhanced by controlling temperature (e.g., 50–60°C for sulfonylation), solvent polarity adjustments, and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which spectroscopic methods are critical for characterizing this compound?

- NMR Spectroscopy : and NMR confirm regiochemistry of the sulfonyl-piperidine linkage and pyrimidine substitution patterns. Aromatic protons in the 4-methoxyphenyl group appear as doublets (~6.8–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 390.12) and fragmentation patterns .

- FT-IR : Peaks at ~1150 cm (sulfonyl S=O stretch) and ~1250 cm (C-O-C ether bond) confirm functional groups .

Q. How is the compound’s solubility and stability assessed for in vitro studies?

- Solubility : Tested in DMSO (common stock solvent) followed by dilution in PBS (pH 7.4). Precipitation is monitored via dynamic light scattering (DLS) .

- Stability : HPLC analysis at 24/48-hour intervals under physiological conditions (37°C, 5% CO) identifies degradation products .

Advanced Research Questions

Q. How can computational methods predict the compound’s binding affinity to biological targets?

- Molecular Docking : Software like AutoDock Vina models interactions with enzymes (e.g., kinases) or receptors. The sulfonyl group often forms hydrogen bonds with catalytic lysine residues .

- MD Simulations : 100-ns trajectories assess binding stability; root-mean-square deviation (RMSD) <2 Å indicates stable ligand-receptor complexes .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-Response Analysis : Replicate assays (n ≥ 3) using standardized protocols (e.g., IC determination via MTT assay) to address variability in cytotoxicity .

- Off-Target Screening : Use proteome-wide affinity chromatography to identify non-specific interactions .

Q. How can structure-activity relationship (SAR) studies improve potency?

- Analog Design : Replace the methoxy group with electron-withdrawing groups (e.g., nitro) to enhance sulfonamide electrophilicity. Test derivatives for improved kinase inhibition .

- Pharmacophore Mapping : Identify critical moieties (e.g., pyrimidine’s N1 atom) using 3D-QSAR models .

Q. What are the challenges in transitioning from in vitro to in vivo models?

- ADME Profiling : Assess bioavailability via Caco-2 permeability assays and hepatic microsomal stability. LogP >3 may indicate poor aqueous solubility .

- Toxicity : Acute toxicity in rodents (LD) and genotoxicity (Ames test) are prerequisites for preclinical studies .

Methodological Considerations

Q. How to validate the compound’s role in enzyme inhibition mechanisms?

- Kinetic Assays : Measure (inhibition constant) using Lineweaver-Burk plots. Competitive inhibition shows parallel lines with increasing substrate .

- X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., dihydrofolate reductase) to resolve binding modes at 2.0 Å resolution .

Q. What statistical approaches ensure reproducibility in high-throughput screening (HTS)?

- Z’-Factor Analysis : Values >0.5 indicate robust assay performance. Normalize data using positive/negative controls (e.g., staurosporine for cytotoxicity) .

- False Discovery Rate (FDR) : Apply Benjamini-Hochberg correction (α = 0.05) to mitigate Type I errors in HTS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。